molecular formula C12H11N3O2 B8692182 N-(2-amino-2-oxoethyl)quinoline-8-carboxamide

N-(2-amino-2-oxoethyl)quinoline-8-carboxamide

Cat. No.: B8692182
M. Wt: 229.23 g/mol
InChI Key: GQOGCZYANKHBHZ-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)quinoline-8-carboxamide is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound. The unique structure of this compound makes it a valuable molecule in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)quinoline-8-carboxamide typically involves the reaction of quinoline-8-carboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2-aminoacetamide. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)quinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

N-(2-amino-2-oxoethyl)quinoline-8-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(2-amino-2-oxoethyl)quinoline-8-carboxamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its dual application in both Alzheimer’s disease research and cancer therapy, making it a versatile compound in scientific research.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)quinoline-8-carboxamide

InChI

InChI=1S/C12H11N3O2/c13-10(16)7-15-12(17)9-5-1-3-8-4-2-6-14-11(8)9/h1-6H,7H2,(H2,13,16)(H,15,17)

InChI Key

GQOGCZYANKHBHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NCC(=O)N)N=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of quinoline-8-carboxylic acid (3.45 mmol), glycinamide hydrochloride (3.45 mmol), NMM (41.43 mmol) and HOAt (4.14 mmol) in DMF (17 mL) at room temperature was added 1-[3-(dimethylamino)propyl]-3-ethylcarbodimide hydrochloride (4.14 mmol). After stirring at room temperature overnight, the reaction mixture was purified by HPLC to afford the title compound as a white solid. MH+230.
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3.45 mmol
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glycinamide hydrochloride
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3.45 mmol
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41.43 mmol
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4.14 mmol
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17 mL
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4.14 mmol
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